

A Technical Guide to Dendritic Cell Activation by Synthetic STING Agonists

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Compound of Interest		
Compound Name:	STING agonist-21	
Cat. No.:	B12382785	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage.[1] As a ubiquitous intracellular receptor located in the endoplasmic reticulum, STING's activation is a promising therapeutic target for enhancing antitumor immunity.[1] Dendritic cells (DCs), the most potent antigen-presenting cells (APCs), play a central role in mediating the effects of STING agonists, bridging the innate and adaptive immune responses.[1][2] Activation of the STING pathway in DCs enhances their antigen-presenting functions, promotes the production of Type I interferons (IFNs), and ultimately facilitates the priming of robust anti-tumor CD8+ T cell responses.[2]

This technical guide provides an in-depth overview of the effects of synthetic STING agonists on dendritic cell activation. While the term "STING agonist-21" is not universally defined in published literature, this document will focus on the well-characterized mechanisms and effects of potent synthetic STING agonists, such as cyclic dinucleotides (CDNs) and non-CDN small molecules (e.g., diABZI), which are extensively studied in preclinical and clinical research.

Core Mechanism: The STING Signaling Pathway

The canonical cGAS-STING pathway is the primary mechanism through which DCs respond to cytosolic double-stranded DNA (dsDNA). Upon encountering dsDNA from pathogens or damaged tumor cells, the enzyme cyclic GMP-AMP synthase (cGAS) is activated to produce the second messenger cyclic guanosine monophosphate-adenosine monophosphate



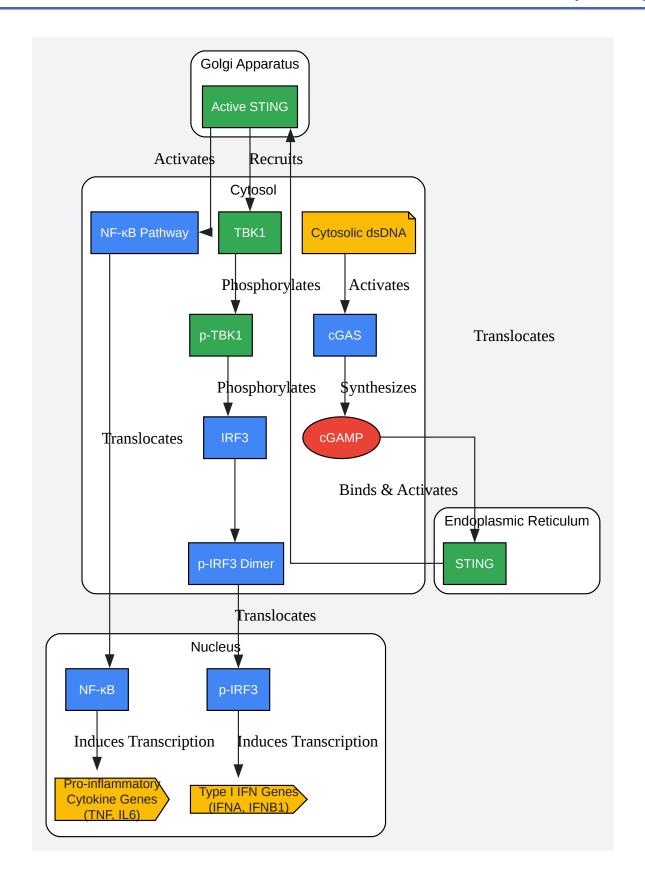




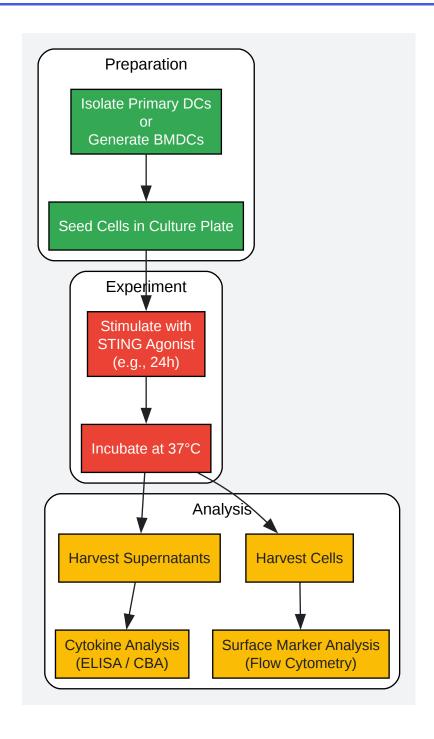
(cGAMP). cGAMP then binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER). This binding event induces a conformational change and dimerization of STING, leading to its translocation from the ER to the Golgi apparatus.

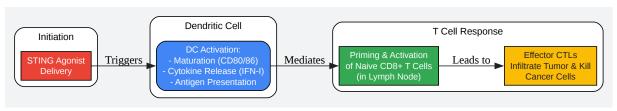
In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of Type I interferons (IFN- α / β) and other inflammatory genes. The STING pathway can also lead to the activation of the NF- κ B transcription factor, further promoting the expression of proinflammatory cytokines.











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References

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